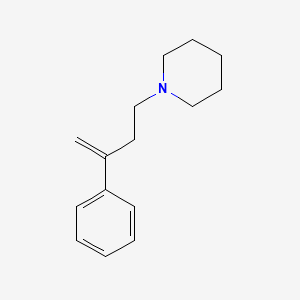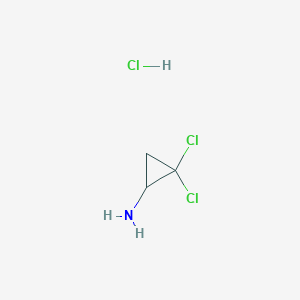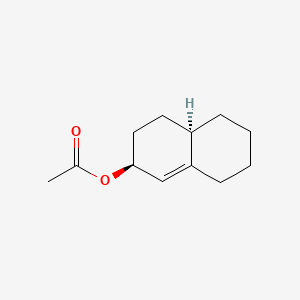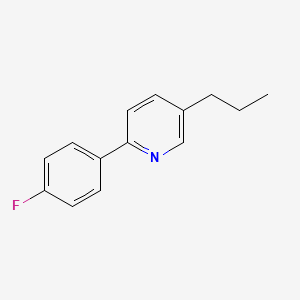
2,6-Bis(bromomethyl)-4-octylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis(bromomethyl)-4-octylphenol is an organic compound belonging to the family of phenols It is characterized by the presence of two bromomethyl groups at the 2 and 6 positions and an octyl group at the 4 position on the phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(bromomethyl)-4-octylphenol typically involves the bromination of 4-octylphenol. The reaction is carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is conducted under reflux conditions in an inert solvent like carbon tetrachloride or chloroform .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-Bis(bromomethyl)-4-octylphenol undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation Reactions: The phenol group can be oxidized to form quinones.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed.
Major Products Formed:
Substitution: Derivatives with various functional groups replacing the bromomethyl groups.
Oxidation: Quinones and related compounds.
Coupling: Biaryl compounds with extended conjugation.
Applications De Recherche Scientifique
2,6-Bis(bromomethyl)-4-octylphenol has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mécanisme D'action
The mechanism of action of 2,6-Bis(bromomethyl)-4-octylphenol involves its ability to undergo various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with molecular targets, such as enzymes and receptors, thereby modulating their activity. The compound’s bromomethyl groups are particularly reactive, making it a useful tool in chemical biology for modifying biomolecules .
Similar Compounds:
2,6-Bis(bromomethyl)phenol: Lacks the octyl group, making it less hydrophobic and potentially less effective in certain applications.
2,6-Bis(bromomethyl)-4-methylphenol: Contains a methyl group instead of an octyl group, resulting in different physical and chemical properties.
Uniqueness: this compound is unique due to the presence of the octyl group, which enhances its hydrophobicity and potentially its interaction with lipid membranes. This makes it particularly useful in applications where membrane permeability is crucial.
Propriétés
| 112921-43-4 | |
Formule moléculaire |
C16H24Br2O |
Poids moléculaire |
392.2 g/mol |
Nom IUPAC |
2,6-bis(bromomethyl)-4-octylphenol |
InChI |
InChI=1S/C16H24Br2O/c1-2-3-4-5-6-7-8-13-9-14(11-17)16(19)15(10-13)12-18/h9-10,19H,2-8,11-12H2,1H3 |
Clé InChI |
ZNHTZJYZXLSQRG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1=CC(=C(C(=C1)CBr)O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Silane, trimethyl[(1-methylcyclopropyl)methyl]-](/img/structure/B14319058.png)





